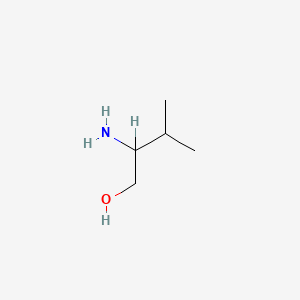2-Amino-3-methyl-1-butanol
CAS No.: 473-75-6
Cat. No.: VC1964333
Molecular Formula: C5H13NO
Molecular Weight: 103.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 473-75-6 |
|---|---|
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.16 g/mol |
| IUPAC Name | 2-amino-3-methylbutan-1-ol |
| Standard InChI | InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3 |
| Standard InChI Key | NWYYWIJOWOLJNR-UHFFFAOYSA-N |
| SMILES | CC(C)C(CO)N |
| Canonical SMILES | CC(C)C(CO)N |
Introduction
Chemical Structure and Identification
2-Amino-3-methyl-1-butanol is an amino alcohol with the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g/mol . The compound has a branched structure with a hydroxyl group (-OH) at carbon-1, an amino group (-NH₂) at carbon-2, and a branched methyl substituent at carbon-3.
Nomenclature and Identifiers
The compound is known by several names depending on its stereochemistry:
The IUPAC names for the stereoisomers are:
-
(R)-form: (2R)-2-amino-3-methylbutan-1-ol
Physical Properties
2-Amino-3-methyl-1-butanol is typically a low-melting solid that can appear as a liquid at room temperature, depending on its stereochemistry and purity. The physical state is described as "liquid after melting" for the (S)-(+) isomer .
General Physical Properties
The following table summarizes the key physical properties of the different forms:
Solubility Properties
The compound shows good solubility in various solvents:
Chemical Properties
2-Amino-3-methyl-1-butanol contains two functional groups that provide its reactivity profile:
Functional Groups and Reactivity
-
Primary amino group (-NH₂): Serves as a nucleophile in various reactions
-
Primary hydroxyl group (-OH): Can undergo esterification, oxidation, and other transformations
Thermodynamic Properties
Several calculated thermodynamic properties have been reported for the compound:
| Property | Value | Unit |
|---|---|---|
| Δ⨍G° | -84.03 | kJ/mol |
| Δ⨍H° gas | -275.53 | kJ/mol |
| Δ fusion H° | 10.94 | kJ/mol |
| Δ vap H° | 53.27 | kJ/mol |
| Critical temperature (Tc) | 659.47 | K |
| Critical pressure (Pc) | 4255.16 | kPa |
| Critical volume (Vc) | 0.351 | m³/kmol |
These values were calculated using the Joback method
Heat Capacity
The heat capacity of the compound in gas phase at different temperatures has been calculated:
| Temperature (K) | Cp,gas (J/mol×K) |
|---|---|
| 477.63 | 219.41 |
| 507.94 | 228.88 |
| 538.24 | 237.94 |
| 568.55 | 246.60 |
| 598.85 | 254.87 |
| 629.16 | 262.75 |
| 659.47 | 270.28 |
These values were calculated using the Joback method
Synthesis and Production
2-Amino-3-methyl-1-butanol can be synthesized through several routes, primarily from amino acid precursors.
Synthesis from Valine
The most common method for preparing 2-amino-3-methyl-1-butanol is the reduction of valine or its derivatives:
-
From L-valine (for the S-isomer)
-
From DL-valine (for the racemic mixture)
The general reduction process involves converting the carboxylic acid group of valine to a primary alcohol while preserving the amino group.
Reduction Methods
Various reducing agents can be employed:
-
Lithium aluminum hydride (LiAlH₄)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Sodium borohydride with iodine (NaBH₄/I₂)
Alternative Synthetic Routes
Other reported methods include:
-
From valine methyl ester hydrochloride using appropriate reducing agents
-
From N-Boc-valine methyl ester hydrochloride followed by deprotection
Applications and Uses
2-Amino-3-methyl-1-butanol has diverse applications in organic synthesis and pharmaceutical development.
As a Chiral Auxiliary
The enantiomerically pure forms serve as chiral auxiliaries in asymmetric synthesis:
-
Employed as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics
-
Used in the preparation of crown ethers containing chiral subunits
In Pharmaceutical Synthesis
The compound is valuable in pharmaceutical applications:
-
L-Valinol ((S)-isomer) is used for synthesizing simple 1,3-thiazolidine-2-thione derivatives with fungicidal activity
-
Used in the synthesis of small-molecule inhibitors of MDM2-p53 protein-protein interaction (MDM2 inhibitors) for cancer treatment
In Catalyst Development
Both enantiomers are important precursors for chiral catalysts:
-
(R)-(-)-2-Amino-3-methyl-1-butanol is a precursor to Itsuno's reagent, a chiral oxazaborolidine catalyst used for enantioselective reduction of prochiral ketones, oxime O-ethers, and imines
-
Used in preparing chiral oxazoline-derived multidentate ligands containing cyclophosphazene moiety
| Form | Typical Purity | Appearance | Packaging |
|---|---|---|---|
| Racemic | 95-97% | Yellow liquid | Glass bottles (1-25 mL) |
| (R)-(-) | ≥98% | White to light yellow crystals | Glass bottles (1-25 mL) |
| (S)-(+) | 96-99% | Clear slightly yellow liquid | Glass bottles (1-25 mL) |
Related Compounds and Derivatives
Several derivatives and related compounds have been developed based on 2-amino-3-methyl-1-butanol.
Diphenyl Derivatives
2-Amino-3-methyl-1,1-diphenyl-1-butanol is a significant derivative with applications in asymmetric synthesis:
-
CAS: 78603-95-9 ((S)-isomer), 86695-06-9 ((R)-isomer)
-
Also known as 1,1-diphenylvalinol
Protected Derivatives
Various protected forms are used in organic synthesis:
-
N-Boc protected derivatives
-
O-silylated derivatives
-
Oxazolidine derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume